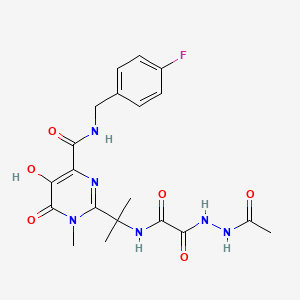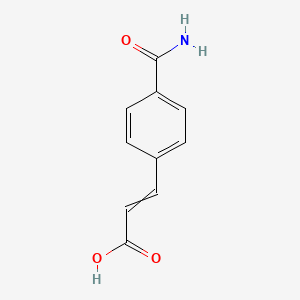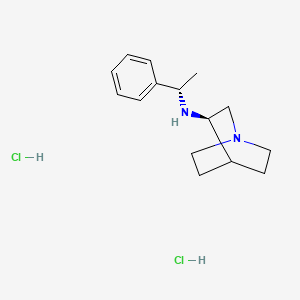
(25R)-7alpha,26-dihydroxycholest-4-en-3-one
Descripción general
Descripción
(25R)-7alpha,26-dihydroxycholest-4-en-3-one is a sterol derivative with significant biological and chemical importance This compound is a hydroxylated form of cholesterol, featuring hydroxyl groups at the 7alpha and 26 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-7alpha,26-dihydroxycholest-4-en-3-one typically involves multiple steps, starting from cholesterol or its derivatives. One common method involves the hydroxylation of cholesterol at specific positions using enzymatic or chemical catalysts. For instance, the use of mitochondrial P-450 enzymes has been reported to hydroxylate cholesterol at the 26 position . Additionally, chemical synthesis methods may involve the use of reagents such as chromium trioxide (CrO3) and dimethylpyrazole for controlled oxidation .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of genetically engineered microorganisms, have shown promise in producing this compound on a larger scale. These methods leverage the natural metabolic pathways of microorganisms to introduce hydroxyl groups at the desired positions on the cholesterol molecule.
Análisis De Reacciones Químicas
Types of Reactions
(25R)-7alpha,26-dihydroxycholest-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the hydroxyl groups or to convert the compound into other sterol derivatives.
Substitution: Substitution reactions may involve replacing one of the hydroxyl groups with other functional groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Enzymes such as P-450, chemical catalysts like dimethylpyrazole
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
(25R)-7alpha,26-dihydroxycholest-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex sterols and as a model compound for studying sterol metabolism.
Industry: Its derivatives are used in the production of pharmaceuticals and as intermediates in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of (25R)-7alpha,26-dihydroxycholest-4-en-3-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit cholesterol synthesis and low-density lipoprotein (LDL) receptor activity . It also affects DNA synthesis and may influence the activity of enzymes such as HMG-CoA reductase. These interactions contribute to its regulatory effects on cholesterol metabolism and its potential therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
(25R)-26-hydroxycholesterol: Another hydroxylated cholesterol derivative with similar biological activities.
7alpha-hydroxycholesterol: A compound with hydroxylation at the 7alpha position, involved in bile acid synthesis.
3beta-hydroxy-5-cholesten-(25R)26-oic acid: A metabolite of cholesterol with hydroxylation at the 26 position and additional functional groups.
Uniqueness
(25R)-7alpha,26-dihydroxycholest-4-en-3-one is unique due to its dual hydroxylation at both the 7alpha and 26 positions, which imparts distinct chemical and biological properties. This dual hydroxylation allows it to participate in specific metabolic pathways and regulatory mechanisms that are not shared by other similar compounds.
Propiedades
IUPAC Name |
(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h14,17-18,21-25,28,30H,5-13,15-16H2,1-4H3/t17-,18-,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJVJJWIEXCECB-OICBIKJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)
![[(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester](/img/structure/B1145577.png)
![N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B1145578.png)
![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B1145581.png)






